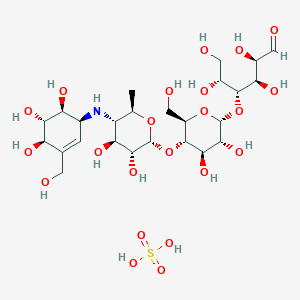

Dafadine-A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dafadine-A is an analog of dafadine and a novel inhibitor of DAF-9 cytochrome P450 in the nematode Caenorhabditis elegans. It also inhibits the mammalian ortholog of DAF-9 (CYP27A1) .

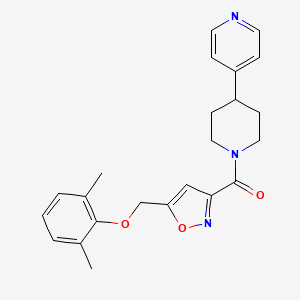

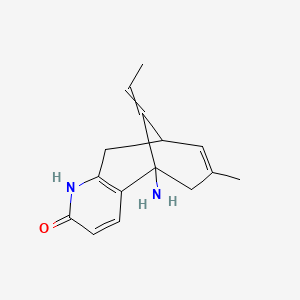

Molecular Structure Analysis

The molecular structure of Dafadine-A is represented by the formula C23H25N3O3. It has a molecular weight of 391.46 g/mol .Chemical Reactions Analysis

Dafadine-A is known to inhibit DAF-9 cytochrome P450 in the nematode Caenorhabditis elegans and the mammalian ortholog of DAF-9 (CYP27A1) .Physical And Chemical Properties Analysis

Dafadine-A is a light yellow to yellow solid. It has a molecular weight of 391.46 g/mol and a formula of C23H25N3O3 . It is soluble in DMSO .Applications De Recherche Scientifique

Biology

Dafadine-A is a cell-permeable isoxazoloamide compound that specifically inhibits DAF-9 activity in C. elegans without affecting the activity of DAF-12 and sterol- and oxysterol-metabolizing P450s . It reversibly targets the catalytic heme iron of DAF-9 cytochrome p450 and induces a constitutive dauer (Daf-c), distal-tip cell migration (Mig), and protruding vulval (Pvl) phenotypes in wild-type C.elegans . It also extends their lifespan by about 29% .

Medicine

In medicine, Dafadine-A has been shown to attenuate cholesterol-induced growth of melanoma spheroids and abrogate the resistance property of vemurafenib-resistant melanoma cells . This suggests that Dafadine-A could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Biochemistry

In biochemistry, Dafadine-A plays a critical role in lipid metabolism. It has been shown to slow larval development from the L3 to the L4 stage and significantly reduce the level of endogenous Δ7-DA in Dafadine-A-treated worms, compared with untreated and (25S)-Δ7-DA-treated worms .

Agriculture

In agriculture, Dafadine-A could potentially be used as a pesticide. Its ability to inhibit the DAF-9 cytochrome P450 in C. elegans suggests that it might be effective against other pests as well. However, more research is needed to confirm its effectiveness and safety in this field.

Environmental Science

In environmental science, Dafadine-A could potentially be used in the study of ecosystem dynamics and predator-prey interactions. Its effects on the lifespan and development of C. elegans could provide insights into the role of similar compounds in natural ecosystems .

Propriétés

IUPAC Name |

[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-16-4-3-5-17(2)22(16)28-15-20-14-21(25-29-20)23(27)26-12-8-19(9-13-26)18-6-10-24-11-7-18/h3-7,10-11,14,19H,8-9,12-13,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSNPYIHDMIFOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dafadine-A | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)